molecular formula C12H17N5O2 B6459882 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2548992-46-5

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6459882
CAS No.: 2548992-46-5
M. Wt: 263.30 g/mol
InChI Key: NAANVWKFFCEQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxypyrimidine, an azetidine, and a piperazinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypyrimidine Ring: This step involves the reaction of appropriate precursors under conditions that promote the formation of the pyrimidine ring with a methoxy substituent.

    Azetidine Ring Formation: The methoxypyrimidine intermediate is then subjected to conditions that facilitate the formation of the azetidine ring. This often involves cyclization reactions.

    Piperazinone Formation: Finally, the azetidine intermediate is reacted with suitable reagents to form the piperazinone ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-ones: These compounds share the azetidine ring structure and have similar biological activities.

    Piperazinones: Compounds with the piperazinone ring are also used in medicinal chemistry for their pharmacological properties.

    Methoxypyrimidines: These compounds are known for their applications in pharmaceuticals and agrochemicals.

Uniqueness

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAANVWKFFCEQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.